molecular formula C12H13N5O4S2 B2493623 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 296773-55-2

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2493623
CAS No.: 296773-55-2
M. Wt: 355.39
InChI Key: XHAOEAGFFNTTTI-UHFFFAOYSA-N
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Description

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O4S2 and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds with structural similarities to "2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide" have been explored for their antimicrobial and antiviral activities. For instance, a study by Baviskar, Khadabadi, and Deore (2013) on N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives demonstrated potential antimicrobial activity against various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Potential

Research has also delved into the antitumor potential of structurally similar compounds. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety, assessing their antitumor activity. Some of these compounds exhibited effectiveness surpassing that of doxorubicin, a reference drug, highlighting the potential of such chemical structures in cancer therapy (Alqasoumi et al., 2009).

Structural Studies

In addition to their potential therapeutic applications, compounds with similar chemical frameworks have been subject to structural studies to understand their conformations and interactions at the molecular level. Subasri et al. (2016) conducted crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing insights into the compound's conformation and intramolecular interactions, which are crucial for designing drugs with specific biological activities (Subasri et al., 2016).

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4S2/c1-7-11(19)15-12(17-16-7)22-6-10(18)14-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6H2,1H3,(H,14,18)(H2,13,20,21)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOEAGFFNTTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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